molecular formula C11H10ClNO3 B6187258 methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate CAS No. 2107869-30-5

methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B6187258
CAS No.: 2107869-30-5
M. Wt: 239.7
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Description

Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 5-position, a methoxy group at the 4-position, and a carboxylate ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Hydrolysis: Formation of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-1H-indole-2-carboxylate: Similar structure but lacks the methoxy group at the 4-position.

    Methyl 4-methoxy-1H-indole-2-carboxylate: Similar structure but lacks the chloro group at the 5-position.

    Methyl 5-chloro-4-methoxy-1H-indole-3-carboxylate: Similar structure but has the carboxylate ester at the 3-position instead of the 2-position.

Uniqueness

Methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate is unique due to the specific combination of substituents on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the carboxylate ester, provides a distinct set of properties that can be leveraged in various applications .

Properties

CAS No.

2107869-30-5

Molecular Formula

C11H10ClNO3

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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